N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group, an oxazole ring, and a methoxybenzamide moiety. It has garnered attention in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Methoxybenzamide Moiety: The methoxybenzamide group can be introduced through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another oxazole derivative with similar structural features but different functional groups.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound containing a bromophenyl group and an oxazole ring, used in antimicrobial studies.
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxybenzamide moiety, in particular, contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C17H13BrN2O3 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-14-8-4-12(5-9-14)17(21)19-16-10-15(20-23-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,21) |
InChI Key |
JLJRQUXDZFJFQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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